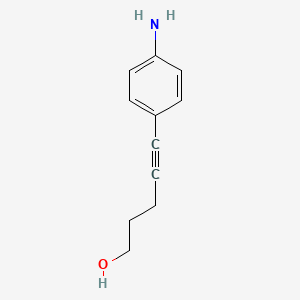
5-(4-Aminophenyl)pent-4-yn-1-ol
概要
説明
5-(4-Aminophenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pent-4-yn-1-ol typically involves the reaction of 4-Pentyn-1-ol with an appropriate aminating agent. One common method is the nucleophilic substitution reaction where 4-Pentyn-1-ol is reacted with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Products such as diketones or carboxylic acids.
Reduction: The primary product is the amine derivative.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
科学的研究の応用
5-(4-Aminophenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of 5-(4-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the aminophenyl group.
4-Aminophenol: Contains the amine group but lacks the alkyne functionality.
Propargyl alcohol: Contains an alkyne group but lacks the aminophenyl group.
Uniqueness
5-(4-Aminophenyl)pent-4-yn-1-ol is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-(4-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9,12H2 |
InChIキー |
KLHYXDILZINNLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CCCCO)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














